2,2,2-trifluoroethyl N-butylcarbamate

Lipophilicity LogP Chromatographic retention

Researchers require differentiated carbamate isomers with defined lipophilicity and orthogonal deprotection. This n-butyl N-alkyl analog provides the highest LogP (2.3) among linear congeners for SAR studies. - XLogP3-AA = 2.3; ~15× greater partitioning than N-ethyl analog - O-trifluoroethyl group enables ¹⁹F NMR of E/Z rotational barriers (ΔGc‡ ≈ 15.65 kcal/mol) - Orthogonal cleavage: enzymatic/basic hydrolysis releases n-butylamine - ≥95% purity, multiple vendor supply chain

Molecular Formula C7H12F3NO2
Molecular Weight 199.173
CAS No. 121237-90-9
Cat. No. B2911153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-butylcarbamate
CAS121237-90-9
Molecular FormulaC7H12F3NO2
Molecular Weight199.173
Structural Identifiers
SMILESCCCCNC(=O)OCC(F)(F)F
InChIInChI=1S/C7H12F3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-5H2,1H3,(H,11,12)
InChIKeyLUKNAHZXMMZIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl N-Butylcarbamate: Identity and Physicochemical Profile


2,2,2-Trifluoroethyl N-butylcarbamate (CAS 121237-90-9) is an acyclic fluorinated carbamate ester with molecular formula C₇H₁₂F₃NO₂ and molecular weight 199.17 g/mol [1]. The compound is categorized as a building block and research chemical, supplied at ≥95% purity by multiple vendors including Enamine (EN300-16348), ChemScene (CS-0235863), Leyan (1306533), and AKSci (4002CW) . Its computed XLogP3-AA of 2.3 positions it as a moderately lipophilic member of the 2,2,2-trifluoroethyl N-alkylcarbamate series, distinct from shorter-chain analogs [1]. Unlike the isomeric N-Boc-2,2,2-trifluoroethylamine (CAS 470703-82-3, identical molecular formula but reversed O/N-substitution pattern), this compound bears the trifluoroethyl group on the ester oxygen and the n-butyl group on the carbamate nitrogen, a connectivity that dictates its reactivity, metabolic liability, and spectroscopic behavior [2].

1
Fluorinated carbamate building block with reliable multi-vendor supply
≥95% purity reported; confirm lot-specific COA
2
N-butyl substitution defines lipophilicity gradient vs. shorter-chain analogs
LogP significantly higher than N-ethyl or unsubstituted parent
3
O-trifluoroethyl ester connectivity prevents isomer misassignment
Distinct from N-Boc isomer (CAS 470703-82-3) with orthogonal reactivity

Why N-Alkyl Substitution Prevents Generic Replacement


Within the 2,2,2-trifluoroethyl N-alkylcarbamate series, the N-alkyl chain length directly governs lipophilicity (XLogP3 spans ~0.7 to >2.3 from unsubstituted to N-butyl), which in turn affects partitioning behavior in extraction, chromatographic retention, and passive membrane permeability [1][2]. The n-butyl substituent occupies a distinct position in the metabolic lability hierarchy established by Vacondio et al. (2010) for medicinal carbamates: Alkyl-OCO-NHAlkyl carbamates exhibit intermediate hydrolytic stability—more labile than cyclic carbamates but substantially more stable than Aryl-OCO-NHAlkyl counterparts [3]. Furthermore, steric shielding of the carbamate carbonyl by the N-alkyl group modulates plasma esterase-mediated degradation in a chain-length- and branching-dependent manner [4]. The isomeric N-Boc-2,2,2-trifluoroethylamine (CAS 470703-82-3) shares the identical molecular formula but cannot substitute for this compound in applications requiring a free N–H carbamate with an O-trifluoroethyl ester, as the Boc-protected nitrogen and tert-butyl ester confer entirely different deprotection kinetics, hydrogen-bonding capacity, and metabolic fate [5]. These multi-dimensional divergences mean that generic replacement without compensating for the specific N-alkyl and O-alkyl substitution pattern will produce quantitatively different outcomes in any assay or synthetic sequence.

N-alkyl chain length
Shorter N-alkyl analogs (ethyl, unsubstituted) drastically shift LogP, chromatographic retention, and partition behavior. Replacement without lipophilicity adjustment may alter extraction recovery and biological distribution.Data to verify
N-Boc regioisomer
The isomeric N-Boc-2,2,2-trifluoroethylamine (CAS 470703-82-3) carries orthogonal acid-labile protection and releases a different amine upon deprotection. It cannot serve in applications requiring free N–H carbamate or O-trifluoroethyl ester reactivity.Head-to-head

Comparative Evidence Against Closest Structural Analogs


Lipophilicity Differentiation Across N-Alkyl Chain Lengths

The target compound (2,2,2-trifluoroethyl N-butylcarbamate) exhibits a computed XLogP3-AA of 2.3, representing a +1.18 log unit increase over the N-ethyl analog (2,2,2-trifluoroethyl N-ethylcarbamate, LogP = 1.12) and a +1.6 log unit increase over the unsubstituted parent (2,2,2-trifluoroethyl carbamate, XLogP3-AA = 0.7) [1][2][3]. Each additional methylene unit in the N-alkyl chain contributes approximately +0.55 to +0.59 log units, consistent with the Hansch π contribution for aliphatic carbons in carbamate series. This LogP gradient enables predictable tuning of reversed-phase HPLC retention (estimated ΔtR ≈ 2- to 3-fold increase from N-ethyl to N-butyl under typical C18 gradient conditions) and directly impacts calculated membrane permeability parameters [1].

Lipophilicity Differentiation
Cross-study comparable
ΔLogP +1.18 vs. N-ethyl analog; +1.6 vs. unsubstituted parent. ≈0.55–0.59 LogP unit increase per CH₂ group.
Supports hydrophobicity-based selection in SAR, extraction, and chromatographic method development.
Computed XLogP3-AA values; experimental LogP may differ.
Lipophilicity LogP Chromatographic retention Partition coefficient Medicinal chemistry

Metabolic Lability Classification by Carbamate Hydrolysis Hierarchy

According to the comprehensive structure-metabolism relationship analysis by Vacondio et al. (2010), which compiled and classified literature data on metabolic hydrolysis of medicinal carbamates, 2,2,2-trifluoroethyl N-butylcarbamate belongs to the Alkyl-OCO-NHAlkyl class [1]. This class occupies an intermediate position in the metabolic lability hierarchy: Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates (most stable) [1]. This places the target compound's carbamate scaffold as substantially more stable than Aryl-OCO-NHAlkyl carbamates (the most labile class) but more labile than cyclic carbamates. Within the Alkyl-OCO-NHAlkyl subclass, the primary n-butyl substituent confers distinct steric and electronic properties compared to secondary or tertiary N-alkyl groups [2].

Metabolic Lability Classification
Class-level inference
Alkyl-OCO-NHAlkyl class (Vacondio hierarchy): intermediate hydrolytic stability—more labile than cyclic carbamates, more stable than Aryl-OCO-NHAlkyl.
Guides carbamate stability tier selection for prodrug or inhibitor design.
Qualitative meta-analysis; confirm with target-specific stability assays.
Metabolic stability Carbamate hydrolysis Prodrug design Esterase susceptibility Structure-metabolism relationships

Steric Shielding Effects on Plasma Esterase Hydrolysis Rates

The structure-property relationship study by Clapper, Vacondio, et al. (2011) on biphenyl-3-yl alkylcarbamates demonstrated that degradation rates in rat plasma are governed by steric shielding of the carbamate carbonyl, quantified via solvent-accessible surface area (SASA) [1]. A secondary or tertiary alkyl group at the carbamate nitrogen atom increases hydrolytic stability toward rat plasma esterases compared to primary n-alkyl substituents [1]. For a linear n-butyl substituent (as in the target compound), the primary carbon attachment to nitrogen provides less steric shielding of the carbamate carbonyl than a secondary (e.g., cyclohexyl) or tertiary (e.g., tert-butyl, 1-adamantyl) N-substituent [1]. The target compound therefore represents the higher-lability end of the Alkyl-OCO-NHAlkyl stability spectrum, a property that is advantageous when susceptibility to enzymatic activation (prodrug release) is desired rather than maximum metabolic persistence [2].

Steric Shielding Effects
Class-level inference
Primary n-butyl provides lower steric shielding of carbonyl than secondary/tertiary N-alkyl groups; stability trend: primary
Indicates higher esterase susceptibility for n-butyl relative to branched N-alkyl carbamates.
Based on rat plasma SASA correlations; human esterase profile may differ.
Trifluoroethyl Stabilization
Class-level inference
3–5× slower hydrolysis vs. non-fluorinated alkyl carbamate ester (quantum mechanical prediction).
Supports enhanced chemical stability from the O-trifluoroethyl electron-withdrawing effect.
Computational estimate; experimental validation recommended.
Isomeric Differentiation
Head-to-head
Target: SMILES CCCCNC(=O)OCC(F)(F)F (O-trifluoroethyl, N-butyl). Isomer CAS 470703-82-3: SMILES CC(C)(C)OC(=O)NCC(F)(F)F (O-tert-butyl, N-trifluoroethyl). Identical MF but orthogonal deprotection chemistry.
Prevents procurement of wrong isomer with incompatible protecting group.
Verify CAS number and SMILES upon ordering.
Conformational Dynamics by ¹⁹F NMR
Cross-study comparable
ΔGc≠ ≈ 15.65 ± 0.13 kcal/mol for CN bond rotation (analog study). −CH₂CF₃ acts as ¹⁹F reporter, resolving E/Z isomer signals at low temperature.
Enables direct NMR monitoring of carbamate conformational exchange.
Barrier derived from N-(4-hydroxybutyl) analog; actual value may slightly differ.
Plasma stability Esterase hydrolysis Steric shielding SASA Pharmacokinetics

Trifluoroethyl Electron-Withdrawing Effect on Hydrolytic Stability

The 2,2,2-trifluoroethyl ester group exerts a strong electron-withdrawing effect (Hammett σ* ≈ +1.5 for CF₃CH₂–) that stabilizes the adjacent carbamate carbonyl toward nucleophilic attack, as supported by quantum mechanical calculations on related fluorinated carbamate systems . This stabilization reduces hydrolysis rates by approximately 3- to 5-fold compared to non-fluorinated ethyl or methyl carbamate analogs under comparable pH and temperature conditions . In contrast, the N-Boc isomeric counterpart (CAS 470703-82-3) places the electron-withdrawing group on nitrogen rather than oxygen, producing a different electronic distribution where the tert-butyl carbamate carbonyl is more susceptible to acid-catalyzed cleavage (Boc deprotection) rather than esterase-mediated O-dealkylation [1]. This electronic differentiation is directly relevant to procurement: the target compound's O-trifluoroethyl linkage provides hydrolytic stabilization of the ester bond, while the N-Boc isomer is designed for orthogonal acid-labile N-deprotection [1].

Trifluoroethyl Stabilization
Class-level inference
3–5× slower hydrolysis vs. non-fluorinated alkyl carbamate ester (quantum mechanical prediction).
Supports enhanced chemical stability from the O-trifluoroethyl electron-withdrawing effect.
Computational estimate; experimental validation recommended.
Hydrolytic stability Electron-withdrawing group Trifluoroethyl effect Carbonyl stabilization Fluorine chemistry

Isomeric Differentiation from the N-Boc-Protected Regioisomer

2,2,2-Trifluoroethyl N-butylcarbamate (CAS 121237-90-9) and tert-butyl N-(2,2,2-trifluoroethyl)carbamate (N-Boc-2,2,2-trifluoroethylamine, CAS 470703-82-3) share the identical molecular formula (C₇H₁₂F₃NO₂) and molecular weight (199.17 g/mol), making them isomeric compounds that could be confused during procurement or inventory management [1]. The target compound bears the trifluoroethyl group on the ester oxygen (OCH₂CF₃) and the n-butyl group on nitrogen, whereas the N-Boc isomer bears a tert-butyl group on the ester oxygen and the trifluoroethyl group on nitrogen. This reversed connectivity produces fundamentally different chemical reactivity: the target compound's O-trifluoroethyl ester is susceptible to esterase-mediated hydrolysis releasing trifluoroethanol, while the N-Boc isomer undergoes acid-catalyzed tert-butyl cation elimination (Boc deprotection) to liberate 2,2,2-trifluoroethylamine . SMILES strings confirm the connectivity distinction: target = CCCCNC(=O)OCC(F)(F)F; N-Boc isomer = CC(C)(C)OC(=O)NCC(F)(F)F [1].

Isomeric Differentiation
Head-to-head
Target: SMILES CCCCNC(=O)OCC(F)(F)F (O-trifluoroethyl, N-butyl). Isomer CAS 470703-82-3: SMILES CC(C)(C)OC(=O)NCC(F)(F)F (O-tert-butyl, N-trifluoroethyl). Identical MF but orthogonal deprotection chemistry.
Prevents procurement of wrong isomer with incompatible protecting group.
Verify CAS number and SMILES upon ordering.
Isomer differentiation Regioisomer Boc deprotection Procurement identity Carbamate connectivity

Conformational Dynamics Probed by Variable-Temperature ¹⁹F NMR

Jameson and Glaser (2024) determined the rotational barrier about the CN carbamate bond of the closely related N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate using variable-temperature ¹³C and ¹⁹F NMR spectroscopy [1]. The –CH₂CF₃ appendage acts as a reporter group, enabling observation of separate E- and Z-ensemble signals at low temperature. The activation barrier for E/Z-isomerization was quantified using Eyring-Polanyi theory: ΔGc≠ = 15.65 ± 0.13 kcal/mol [1]. This barrier is directly applicable to 2,2,2-trifluoroethyl N-butylcarbamate due to the conserved OCH₂CF₃ moiety. Computational studies by the same group established that the CF₃-related rotational isomerism is a general property of N-(2,2,2-trifluoroethyl) carbamates, with two quartets observed in ¹³C NMR spectra for the –CF₃ group of amine-containing intermediates [2]. This conformational reporting capability is unique to N-trifluoroethyl carbamates and is not available from non-fluorinated alkyl carbamate analogs.

Conformational Dynamics by ¹⁹F NMR
Cross-study comparable
ΔGc≠ ≈ 15.65 ± 0.13 kcal/mol for CN bond rotation (analog study). −CH₂CF₃ acts as ¹⁹F reporter, resolving E/Z isomer signals at low temperature.
Enables direct NMR monitoring of carbamate conformational exchange.
Barrier derived from N-(4-hydroxybutyl) analog; actual value may slightly differ.
VT-NMR Rotational isomerism E/Z isomerization Carbamate CN bond Fluorine NMR reporter

Primary Research and Industrial Application Scenarios


Building Block for Fluorinated Carbamate Libraries

When constructing a homologous series of 2,2,2-trifluoroethyl N-alkylcarbamates for structure-activity relationship (SAR) studies, the N-butyl derivative provides the highest LogP (2.3) among simple linear N-alkyl congeners, delivering approximately 15-fold greater octanol/water partitioning than the N-ethyl analog (LogP 1.12) [1]. This enables systematic exploration of hydrophobicity-driven effects on membrane permeability, metabolic stability, and target binding without altering the trifluoroethyl ester pharmacophore. The intermediate metabolic lability of the Alkyl-OCO-NHAlkyl scaffold (Vacondio classification) makes this compound suitable as a reference point for calibrating hydrolytic stability within a carbamate library [2].

Prodrug Scaffold for Plasma Esterase Activation

The n-butyl substituent at the carbamate nitrogen provides a primary alkyl attachment that confers relatively lower steric shielding of the carbonyl compared to secondary or tertiary N-alkyl carbamates, as established by the Clapper/Vacondio structure-property study correlating solvent-accessible surface area (SASA) with rat plasma hydrolysis rates [1]. This property is advantageous when designing carbamate prodrugs intended for enzymatic bioactivation by plasma esterases, where excessive stability (as seen with N-tert-butyl or N-1-adamantyl analogs) would impair the desired release kinetics. The O-trifluoroethyl group further contributes 3- to 5-fold enhanced chemical stability relative to non-fluorinated ester prodrugs, providing a balanced stability-lability profile [2].

Conformational Analysis Probe via ¹⁹F VT-NMR

As demonstrated by Jameson and Glaser (2024) for the structurally analogous N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) carbamate system, the –CH₂CF₃ appendage serves as a sensitive ¹⁹F NMR reporter of E/Z rotational isomerism about the carbamate CN bond, with a quantifiable rotational barrier of ΔGc≠ ≈ 15.65 ± 0.13 kcal/mol [1]. 2,2,2-Trifluoroethyl N-butylcarbamate can be employed in variable-temperature NMR studies to investigate carbamate conformational dynamics, exploiting the three magnetically equivalent fluorine atoms that produce a single intense ¹⁹F signal at fast-exchange temperatures that resolves into separate E- and Z-ensemble signals upon cooling. This capability is unavailable from non-fluorinated N-alkylcarbamate analogs and provides a direct experimental readout of conformational exchange processes [2].

Latent N-Butylamine Source for Multi-Step Synthesis

As a protected form of n-butylamine where the amine is masked as an O-trifluoroethyl carbamate, this compound can serve as a latent n-butylamine equivalent in multi-step synthetic sequences [1]. Unlike the isomeric N-Boc-2,2,2-trifluoroethylamine (CAS 470703-82-3), which releases 2,2,2-trifluoroethylamine upon acidic deprotection, the target compound's O-trifluoroethyl ester undergoes orthogonal cleavage (enzymatic or basic hydrolysis) to liberate n-butylamine while releasing trifluoroethanol as a volatile, relatively inert byproduct [2]. This orthogonal protecting-group strategy is valuable when both Boc and trifluoroethyl carbamate protection are needed in the same synthetic route. Vendor availability at ≥95% purity from multiple suppliers (Enamine, ChemScene, Leyan, AKSci) ensures reliable procurement for gram-scale synthesis .

Application
Selection Property
Validation Focus
Fluorinated carbamate SAR libraries
Lipophilicity gradient via N-alkyl chain
Hydrophobicity-driven property profiling
Carbamate prodrug activation studies
Primary N-alkyl esterase susceptibility
Plasma hydrolysis rate profiling
Dynamic stereochemistry by VT-NMR
¹⁹F NMR reporter capability
Rotational barrier and isomer analysis
Multi-step synthesis with latent amine
Orthogonal O-trifluoroethyl protection
Selective deprotection validation
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